molecular formula C19H24N2O B564544 2-Hydroxy Imipramine-d6 CAS No. 1189880-70-3

2-Hydroxy Imipramine-d6

Cat. No.: B564544
CAS No.: 1189880-70-3
M. Wt: 302.451
InChI Key: ROTCPJFWLNDKHU-WFGJKAKNSA-N
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Description

2-Hydroxy Imipramine-d6 is a deuterium-labeled derivative of 2-Hydroxy Imipramine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule can significantly affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Imipramine-d6 involves the deuteration of 2-Hydroxy ImipramineThe specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired level of deuteration and the starting materials used .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Imipramine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-Hydroxy Imipramine-d6 has a wide range of applications in scientific research, including:

Mechanism of Action

2-Hydroxy Imipramine-d6 exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced symptoms of depression. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

    Imipramine: The parent compound, used as a tricyclic antidepressant.

    Desipramine: A secondary amine metabolite of imipramine with similar pharmacological effects.

    2-Hydroxy Desipramine: Another hydroxylated metabolite of desipramine.

Uniqueness: 2-Hydroxy Imipramine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and the rate of drug clearance, making it a valuable tool for researchers studying the pharmacological properties of imipramine and its derivatives .

Properties

IUPAC Name

11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCPJFWLNDKHU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675938
Record name 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189880-70-3
Record name 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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